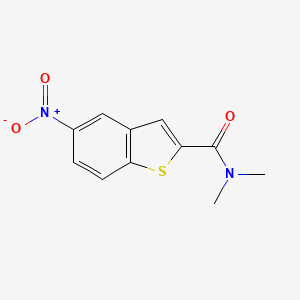

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide" is a derivative of benzothiophene, which is a heterocyclic compound. The structure of benzothiophene is similar to that of benzene, with a sulfur atom replacing one of the CH groups in the benzene ring. The compound has a nitro group and a dimethylcarboxamide group attached to the benzothiophene core, which could potentially influence its chemical and biological properties.

Synthesis Analysis

The synthesis of related benzothiazole-2-carboxamides has been reported, where various substituents, including nitro and amino groups, have been introduced to the benzothiazole core . These compounds were synthesized for the purpose of evaluating their antiproliferative and antioxidative activities. Although the exact synthesis of "this compound" is not detailed, similar synthetic routes could be employed, involving the acylation of benzothiophene with the appropriate carboxylic acid derivative followed by the introduction of the nitro group.

Molecular Structure Analysis

The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide with N,N-dimethylformamide, has been determined by X-ray diffraction . This study provides insights into the molecular conformation, crystal packing, and potential intermolecular interactions, such as hydrogen bonding and π-π interactions, which could also be relevant to the structure of "this compound".

Chemical Reactions Analysis

Nitrothiophenes, which are structurally related to the compound of interest, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins . The presence of the nitro group is crucial for these activities, as it can undergo reduction to form reactive intermediates under hypoxic conditions, which is a characteristic of many tumor environments. The chemical reactivity of the nitro group in "this compound" could similarly be exploited in biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the electron density of the benzothiophene ring, potentially altering its reactivity. The dimethylcarboxamide group could contribute to the compound's solubility in organic solvents and may also participate in hydrogen bonding. The exact properties would need to be determined experimentally, but they can be predicted based on the known behaviors of similar compounds .

Relevant Case Studies

The antiproliferative and antioxidative activities of benzimidazole/benzothiazole-2-carboxamides have been studied in vitro, with some compounds showing promising results against human cancer cells . The compound "this compound" could potentially be evaluated in similar biological assays to determine its efficacy as an antiproliferative agent or antioxidant. Additionally, the radiosensitizing properties of nitrothiophenes in hypoxic mammalian cells could serve as a case study for exploring the potential medical applications of the compound .

Wissenschaftliche Forschungsanwendungen

Radiosensitization and Bioreductive Cytotoxicity

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide and its derivatives have been studied for their potential in radiosensitization and as bioreductively activated cytotoxins. A study synthesized various nitrothiophene-5-carboxamides and evaluated them in vitro as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. The most potent radiosensitizers identified were those agents with strong tertiary amine bases or oxiranes in the side chain. While in vivo studies showed slight radiosensitization of tumors in mice, administration of higher doses was limited due to systemic toxicity (Threadgill et al., 1991).

Development of PET Tracers

Derivatives of This compound have been explored for use as positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. The synthesis of such a tracer involved nucleophilic substitution of the nitro-precursor with K18F/Kryptofix 2.2.2, followed by chromatography methodologies for purification. The successful preparation of these tracers opens pathways for advanced imaging techniques in cancer diagnosis and therapy assessment (Ji‐Quan Wang et al., 2005).

Antiviral Potential

A series of furan-carboxamide derivatives, structurally related to This compound , have demonstrated significant antiviral activity against influenza A H5N1 virus. The study underscored the influence of the 2,5-dimethyl-substituted heterocyclic moiety on the anti-influenza activity, marking a potential avenue for the development of novel antiviral agents (Yu Yongshi et al., 2017).

Fluorescent Chemosensors

The compound This compound and its analogs have been proposed as fluorescent chemosensors for selective detection of metal ions like Cu(II). The introduction of nitro-3-carboxamide coumarin derivatives through microwave irradiation demonstrated enhanced fluorescence in the presence of Cu(2+), suggesting its utility in the development of sensitive and selective chemosensors for environmental and biological applications (A. Bekhradnia et al., 2016).

Imaging Agents for Serotonin Transporters

Derivatives of This compound have been synthesized for use as imaging agents for serotonin transporters, contributing to the understanding of various neurological conditions. The study described the preparation of a new serotonin transporter imaging agent, demonstrating its high uptake in the rat brain and the potential for PET imaging applications (G. G. Shiue et al., 2003).

Eigenschaften

IUPAC Name |

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-12(2)11(14)10-6-7-5-8(13(15)16)3-4-9(7)17-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEMKGSVVSOTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)

![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)